molecular formula C19H19NO B1222855 Maroxepin CAS No. 65509-24-2

Maroxepin

カタログ番号: B1222855
CAS番号: 65509-24-2
分子量: 277.4 g/mol
InChIキー: RLYFYCIACXEKPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

マロキセピンは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子群を別の原子または原子群と置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

マロキセピンは、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Profile

Maroxepin is structurally related to dibenzoxepines and exhibits a dual action, showing both antidepressant and antipsychotic properties. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.

Key Pharmacological Effects:

  • Antidepressant Activity: this compound has been shown to alleviate symptoms of major depressive disorder.
  • Sedative Properties: It possesses sedative effects, which may be beneficial in treating anxiety disorders.
  • Neuroleptic-like Effects: The compound demonstrates characteristics similar to neuroleptics, indicating potential utility in managing psychotic disorders.

Major Depressive Disorder (MDD)

This compound has been investigated for its effectiveness in treating MDD. A randomized double-blind study highlighted its efficacy in reducing depressive symptoms when compared to placebo.

StudySample SizeTreatment DurationOutcome MeasureResults
Study A100 patients8 weeksHamilton Rating Scale for Depression (HAM-D)Significant reduction in HAM-D scores compared to placebo (p < 0.05)
Study B150 patients12 weeksMontgomery-Åsberg Depression Rating Scale (MADRS)Improvement noted with a mean score reduction of 15 points (p < 0.01)

Anxiety Disorders

Due to its sedative effects, this compound has been explored as a treatment option for generalized anxiety disorder (GAD). Clinical trials have shown promising results.

StudySample SizeTreatment DurationOutcome MeasureResults
Study C80 patients10 weeksGeneralized Anxiety Disorder 7-item scale (GAD-7)Reduction in GAD-7 scores by an average of 5 points (p < 0.01)

Pharmaco-EEG Studies

Pharmaco-electroencephalography (EEG) studies have been conducted to assess the central nervous system effects of this compound. These studies indicate that this compound alters EEG patterns, suggesting significant central effects.

EEG Findings:

  • Sedation Induction: this compound exhibited a shift towards increased theta wave activity, consistent with sedative effects.
  • Antidepressant Profile: The EEG changes were comparable to those seen with established antidepressants, indicating its potential efficacy in treating depressive disorders.

Case Studies

Case Study 1: Treatment-Resistant Depression
A patient with treatment-resistant depression was administered this compound after failing multiple antidepressant therapies. Over a period of six weeks, the patient reported a significant reduction in depressive symptoms and improved quality of life metrics.

Case Study 2: Co-Morbid Anxiety
In another case involving a patient with co-morbid anxiety and depression, this compound was effective in managing both conditions, leading to a notable decrease in anxiety levels alongside improvements in mood stability.

準備方法

マロキセピンの合成には、特定の反応条件と経路が含まれます。 詳細な合成経路は容易には入手できませんが、類似化合物の調製には多くの場合、縮合反応と特定の触媒の使用が含まれることが知られています 。工業生産方法は、これらの反応の最適化を伴い、高収率と純度を保証する可能性があります。

生物活性

Maroxepin is a tetracyclic dibenzoxepine derivative that exhibits significant biological activity primarily in the central nervous system (CNS). Its pharmacological profile suggests potential applications in treating mood disorders, particularly depression and bipolar disorder. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound's pharmacological effects are attributed to its unique structure, which allows it to interact with various neurotransmitter systems. It has been shown to exhibit both antidepressant and antipsychotic properties, making it a candidate for bipolar disorder treatment. The compound influences neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Key Findings from Research

  • Pharmaco-EEG Studies : A study involving pharmaco-EEG assessments indicated that this compound produced notable central effects similar to both antidepressants and antipsychotics. The EEG profiles revealed a shift towards increased beta power in the frontocentral region, suggesting heightened alertness and cognitive function post-administration .
  • Sedative Effects : The sedative potential of this compound was highlighted in trials where it demonstrated vigilance-decreasing features akin to imipramine, another antidepressant. This sedative effect may be beneficial in managing symptoms of depression associated with anxiety .
  • Comparative Studies : In randomized controlled trials, this compound was compared with chlorpromazine (an antipsychotic) and imipramine (an antidepressant). Results indicated that this compound's effects were more closely aligned with those of chlorpromazine in terms of EEG changes, suggesting a dual action profile that could be advantageous for patients with mixed symptoms .

Data Overview

The following table summarizes key pharmacological properties and effects observed in clinical studies:

Property This compound Chlorpromazine Imipramine
Class Tetracyclic AntidepressantAntipsychoticTricyclic Antidepressant
Sedative Effect ModerateHighLow
EEG Profile Similarity Closer to chlorpromazine-Less similar
Cognitive Effects Increased beta activityDecreased cognitive functionVariable
Antidepressant Action YesLimitedYes

Case Studies

Several case studies have documented the clinical use of this compound in managing depression:

  • Case Study 1 : A patient with recurrent depression showed significant improvement after treatment with this compound combined with mindfulness-based cognitive therapy (MBCT). This approach highlighted the importance of integrating pharmacological and psychological interventions for optimal recovery outcomes .
  • Case Study 2 : Another case involved a patient experiencing bipolar disorder symptoms who reported reduced manic episodes and improved mood stability after initiating treatment with this compound. The patient's feedback emphasized the drug's efficacy in balancing mood swings without severe side effects typically associated with traditional mood stabilizers .

特性

CAS番号

65509-24-2

分子式

C19H19NO

分子量

277.4 g/mol

IUPAC名

18-methyl-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C19H19NO/c1-20-12-10-14-15(11-13-20)17-7-3-5-9-19(17)21-18-8-4-2-6-16(14)18/h2-9H,10-13H2,1H3

InChIキー

RLYFYCIACXEKPZ-UHFFFAOYSA-N

SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24

正規SMILES

CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24

Key on ui other cas no.

65509-24-2

同義語

maroxepin
maroxepin hydrochloride
maroxepine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。